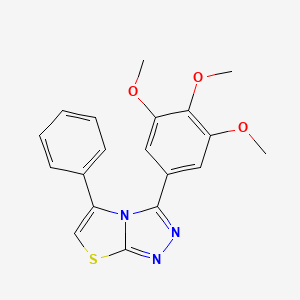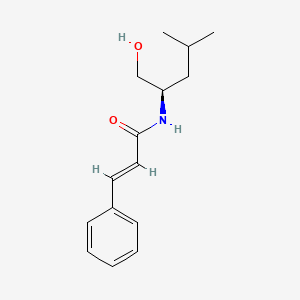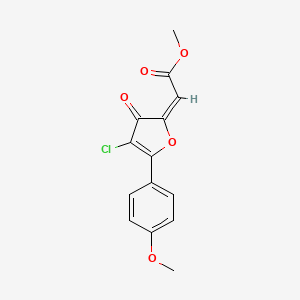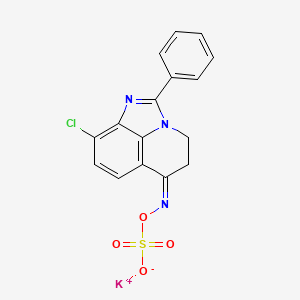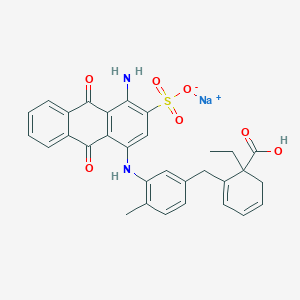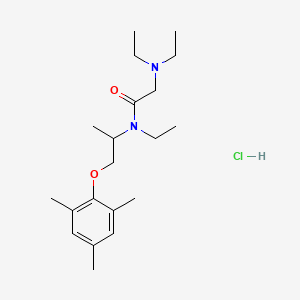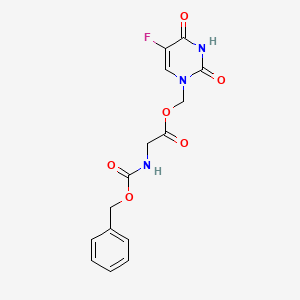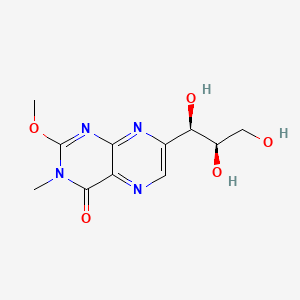
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is a compound belonging to the phenothiazine class, which is known for its diverse pharmacological properties. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur in their structure. This particular compound has been studied for its potential neuroprotective effects and its ability to interact with various biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)sarcosine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Analyse Chemischer Reaktionen
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phenothiazine derivatives.
Biology: Studied for its neuroprotective effects and its ability to inhibit excitotoxic actions at neuronal excitatory amino acid receptor sites.
Medicine: Potential therapeutic agent for conditions such as stroke, cardiac arrest, and neurodegenerative diseases.
Industry: Used in the development of stimuli-responsive polymers and as a component in drug delivery systems
Wirkmechanismus
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine involves its interaction with neuronal excitatory amino acid receptor sites. The compound acts as an antagonist, inhibiting the excitotoxic actions of endogenous amino acids like glutamate. This inhibition helps protect neurons from damage caused by conditions such as anoxia or ischemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: Used as a photoinitiator and in drug delivery systems.
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Known for its anticancer properties and ability to intercalate DNA
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)sarcosyl)phenothiazine is unique due to its specific neuroprotective properties and its ability to inhibit excitotoxic actions at neuronal receptor sites. This makes it a promising candidate for therapeutic applications in neurodegenerative diseases and conditions involving neuronal damage .
Eigenschaften
CAS-Nummer |
95948-30-4 |
|---|---|
Molekularformel |
C19H23N3OS |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethyl-methylamino]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H23N3OS/c1-20(2)12-13-21(3)14-19(23)22-15-8-4-6-10-17(15)24-18-11-7-5-9-16(18)22/h4-11H,12-14H2,1-3H3 |
InChI-Schlüssel |
AXKCZGIBVNCQJN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


